Product packaging for Funapide-d4(Cat. No.:)

Funapide-d4

Cat. No.: B1153931
M. Wt: 433.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Funapide-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₀D₄F₃NO₅ and its molecular weight is 433.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₂H₁₀D₄F₃NO₅

Molecular Weight

433.37

Synonyms

(3’S)-1’-[[5-(Trifluoromethyl)-2-furanyl]methyl]-spiro[furo[2,3-f]-1,3-benzodioxole-7(6H),3’-[3H]indol]-2’(1’H)-one-d4

Origin of Product

United States

Synthetic Methodologies for Funapide D4

Column Chromatography

Following the synthesis, the crude Funapide-d4 is often subjected to column chromatography for initial purification. This technique separates compounds based on their differential adsorption to a stationary phase. For compounds with the complexity of Funapide, a normal-phase silica gel column is commonly used.

The separation is achieved by eluting the column with a solvent system, typically a mixture of a non-polar solvent and a more polar solvent. For the purification of non-deuterated Funapide, a gradient of ethyl acetate in hexanes has been utilized. This involves starting with a lower concentration of the more polar ethyl acetate and gradually increasing its proportion to elute compounds of increasing polarity. The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 1: Illustrative Gradient for Column Chromatography Purification

StepHexane (%)Ethyl Acetate (%)Purpose
1955Elution of non-polar impurities
28020Elution of less polar byproducts
36040Elution of this compound
44060Elution of more polar impurities

Chiral High-Performance Liquid Chromatography (HPLC)

As Funapide is a chiral molecule, existing as a specific enantiomer, a crucial step in the purification process is to ensure the enantiomeric purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers.

For the separation of Funapide enantiomers, a chiral stationary phase (CSP) is employed. The Chiralpak IA column, which is based on an immobilized polysaccharide derivative, has been shown to be effective for this purpose. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.

The mobile phase for chiral HPLC of Funapide has been reported as a mixture of acetonitrile and methyl tert-butyl ether. The optimal composition of the mobile phase is determined through method development to achieve the best resolution between the enantiomers.

Table 2: Typical Parameters for Chiral HPLC of Funapide Analogs

ParameterValue
Column Chiralpak IA
Mobile Phase Acetonitrile/Methyl tert-butyl ether
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

The use of these chromatographic techniques ensures that the final this compound product is both chemically and enantiomerically pure, which is essential for its intended application in research.

Pharmacological Characterization of Funapide D4

Primary Pharmacodynamics: Target Engagement and Functional Modulation

Information regarding the primary pharmacodynamics of Funapide-d4 is not available in the public domain. This includes data from in vitro assays on NaV1.7 and NaV1.8 channel inhibition, electrophysiological assessments of channel blockade, and concentration-response relationships.

In Vitro Assays for NaV1.7 and NaV1.8 Channel Inhibition

No publicly available data details the inhibitory activity of this compound against NaV1.7 and NaV1.8 channels. For the parent compound, Funapide, in vitro studies have established its activity as an inhibitor of voltage-gated sodium channels. medchemexpress.com

Electrophysiological Assessment of Channel Blockade by this compound

Specific electrophysiological data demonstrating the effects of this compound on NaV1.7 and NaV1.8 channels are not available in the scientific literature. Such studies would be essential to characterize the mechanism and properties of channel blockade.

Concentration-Response Relationships in Cellular and Recombinant Systems

There is no published information on the concentration-response relationships for this compound in either cellular or recombinant systems expressing NaV1.7 or NaV1.8 channels.

Comparative Analysis of this compound Versus Non-Deuterated Funapide on Target Activity

A direct comparative analysis of the potency and efficacy of this compound versus non-deuterated Funapide on NaV1.7 and NaV1.8 has not been made publicly available.

Secondary Pharmacodynamics: Off-Target Interaction Profiling

Details regarding the secondary pharmacodynamics of this compound, including its potential for off-target interactions, are not available.

Receptor Binding Assays for Non-NaV Targets

No data from receptor binding assays or other off-target profiling studies for this compound have been published. This information would be crucial for assessing the selectivity and potential for side effects of the compound.

Functional Assays for Other Ion Channels and G Protein-Coupled Receptors

A critical step in the preclinical development of any therapeutic candidate is the assessment of its selectivity. For a compound like this compound, which is designed to target specific voltage-gated sodium channels (NaV), determining its activity profile against other ion channels and receptor systems is essential to predict potential off-target effects. While specific screening data for this compound against a broad panel of ion channels and G protein-coupled receptors (GPCRs) is not extensively published in peer-reviewed literature, the standard methodologies for such evaluations are well-established.

Ion Channel Selectivity Panels: To evaluate the selectivity of a compound, it is typically screened against a panel of various ion channels. criver.com These panels often include different families of channels that are critical for physiological function, particularly in the nervous and cardiovascular systems. criver.com For this compound, this would involve assessing its inhibitory or modulatory activity on:

Other voltage-gated sodium channel subtypes not considered primary targets.

Voltage-gated calcium channels (CaV).

Voltage-gated potassium channels (KV), including the hERG channel, which is crucial for cardiac safety assessment. criver.comaurorabiomed.com

Transient Receptor Potential (TRP) channels, which are involved in sensory signaling. criver.com

These functional assays are typically conducted using automated patch-clamp electrophysiology, which allows for high-throughput screening of compound activity on cells expressing the specific ion channel of interest. aurorabiomed.com The data generated would determine the concentration at which this compound affects these off-target channels, providing a therapeutic window and an early indication of its safety profile.

G Protein-Coupled Receptor (GPCR) Screening: GPCRs represent the largest family of cell surface receptors and are the targets for a significant percentage of approved drugs. nih.govmdpi.com Off-target interactions with GPCRs can lead to a wide range of unintended physiological effects. Therefore, screening this compound against a broad panel of GPCRs is a standard part of a comprehensive pharmacological workup. These assays typically measure the activation or inhibition of receptor signaling pathways, such as changes in intracellular second messengers like cyclic AMP (cAMP) or calcium mobilization. mdpi.com Numerous commercially available platforms offer screening against hundreds of GPCR targets to identify any potential liabilities early in the drug discovery process. thermofisher.com The absence of significant activity at other ion channels and GPCRs would confirm this compound as a selective NaV channel inhibitor.

Molecular Mechanism Studies

Understanding the precise molecular interactions between this compound and its target sodium channels is fundamental to elucidating its mechanism of action. These studies focus on identifying the binding site and characterizing the nature of the channel inhibition.

Structural Mapping of this compound Binding Sites on Sodium Channels

The precise, high-resolution structural mapping of the this compound binding site on voltage-gated sodium channels has faced challenges. Obtaining co-crystal or cryogenic electron microscopy (cryo-EM) structures of small molecules bound to large, complex transmembrane proteins like NaV channels is technically demanding. The resolution for Funapide, the parent compound of this compound, within the channel has been reported as limited, suggesting that the ligand may preferentially bind to specific conformational states of the channel that are difficult to stabilize and resolve structurally.

However, significant progress in the structural biology of NaV channels provides a strong basis for understanding where selective inhibitors are likely to bind. nih.govnih.gov Many subtype-selective inhibitors, particularly those targeting NaV1.7, have been shown to bind within the voltage-sensing domain (VSD) of the channel's fourth homologous domain (VSD4). elifesciences.orgsciety.org This domain is a key regulator of channel inactivation. By binding to a pocket formed by the S3 and S4 helices in VSD4, these compounds can influence the movement of the voltage sensor and stabilize the channel in a non-conducting state. elifesciences.org It is hypothesized that this compound likely engages a similar allosteric site within one of the channel's VSDs, rather than physically occluding the central pore.

Allosteric Modulation and State-Dependent Inhibition Analysis

Funapide is characterized as a potent, state-dependent inhibitor of voltage-gated sodium channels. medchemexpress.com This mechanism is a hallmark of many modern NaV channel blockers developed for improved selectivity and safety. frontiersin.org

State-Dependent Inhibition: Voltage-gated sodium channels cycle through several conformational states: resting (closed), activated (open), and inactivated (closed but not available for opening). frontiersin.org State-dependent inhibition means that the drug exhibits different binding affinities for these different states. This compound, like its parent compound, is thought to bind with much higher affinity to the inactivated state of the channel. This is therapeutically advantageous because pathological conditions like neuropathic pain often involve hyperexcitable neurons that fire action potentials at high frequencies. nih.govwikipedia.org This high level of activity leads to a greater proportion of sodium channels entering the inactivated state, thereby presenting the preferred target for the drug. In contrast, normally active neurons have fewer channels in the inactivated state, meaning they are less affected by the drug. This mechanism allows for targeted inhibition of hyperactive neural pathways while sparing normally functioning ones.

Allosteric Modulation: The state-dependent binding of this compound is a form of allosteric modulation. wikipedia.org The term "allosteric" indicates that the modulator binds to a site on the receptor that is distinct from the primary, or "orthosteric," site. wikipedia.org In the case of a sodium channel, the orthosteric site is the ion-conducting pore through which sodium ions pass. Instead of acting as a simple pore blocker, this compound binds to a different, allosteric site (likely on a VSD) and influences the channel's gating properties—that is, its ability to open and inactivate. elifesciences.org By binding to and stabilizing the inactivated state, the drug allosterically prevents the channel from returning to the resting state, reducing the number of channels available to open upon the next depolarization. This modulation effectively dampens the excitability of the neuron.

The potency of Funapide against several key NaV subtypes has been determined through electrophysiological studies, highlighting its activity profile.

NaV SubtypeIC₅₀ (nM)
NaV1.2601
NaV1.584
NaV1.6173
NaV1.754

Data sourced from publicly available information for the parent compound, Funapide. medchemexpress.com

The comprehensive search included targeted queries for information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Specifically, information was sought on its in vivo bioavailability, tissue distribution, plasma protein binding characteristics, and blood-brain barrier penetration. Additionally, searches were conducted to find data on its in vitro metabolic stability in animal-derived hepatic microsomes and hepatocytes, as well as studies identifying its metabolites.

Despite these efforts, no preclinical pharmacokinetic data for this compound could be located in the public domain. The search results did provide general information on the methodologies used for preclinical pharmacokinetic studies of other compounds, but no research has been published detailing these parameters for this compound. Therefore, the requested article with detailed research findings and data tables cannot be created.

Preclinical Pharmacokinetic Profile of Funapide D4

Metabolic Pathways and Stability of Funapide-d4

Influence of Deuteration on Metabolic Transformations (Kinetic Isotope Effect)

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), at metabolically vulnerable positions of a drug molecule can significantly alter its metabolic fate. This phenomenon is primarily attributed to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and thus requires more energy to be broken. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.

For a compound like this compound, this would theoretically lead to a decreased rate of metabolism by enzymes such as the cytochrome P450 (CYP) family, which are often responsible for oxidative metabolism. The magnitude of the KIE depends on the specific metabolic pathway and the position of deuteration. A significant KIE would result in a reduced formation of metabolites that are formed through the cleavage of the deuterated bond. This can lead to increased plasma concentrations of the parent drug and a prolonged half-life.

Comparative Metabolic Profiling of this compound Versus Non-Deuterated Funapide

A direct comparative metabolic profiling of this compound and Funapide would be essential to understand the impact of deuteration. Such a study would typically involve in vitro experiments using liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and human-derived preparations. These studies would identify the major metabolites of both compounds and quantify their formation rates.

Table 1: Hypothetical Comparative In Vitro Metabolic Profile of Funapide and this compound

AnalyteFunapide (Parent)This compound (Parent)Metabolite M1 (Hypothetical)Metabolite M2 (Hypothetical)
Incubation with Rat Liver Microsomes (RLM)
% Parent Remaining after 60 minData not availableData not availableData not availableData not available
Incubation with Human Liver Microsomes (HLM)
% Parent Remaining after 60 minData not availableData not availableData not availableData not available

This table is for illustrative purposes only, as no public data is available.

In the absence of experimental data, it is hypothesized that the metabolic profile of this compound would show a quantitative, and possibly qualitative, difference compared to Funapide. The formation of metabolites resulting from the enzymatic cleavage of the deuterated C-D bond would be significantly reduced. This could potentially shift the metabolism towards alternative pathways, leading to the formation of different metabolites or an altered ratio of existing metabolites.

Excretion Routes and Clearance in Preclinical Species

The excretion of a drug and its metabolites is a critical component of its pharmacokinetic profile. The primary routes of excretion are typically via the kidneys (renal excretion) into the urine and via the liver (biliary excretion) into the feces.

Biliary and Renal Excretion Analysis

To determine the routes of excretion for this compound, studies in preclinical species would be necessary. These studies typically involve administering a radiolabeled version of the compound and collecting urine and feces over a period of time to measure the amount of radioactivity excreted through each route.

Table 2: Hypothetical Excretion Profile of this compound in Preclinical Species

SpeciesRoute of Excretion% of Administered Dose
Rat RenalData not available
Biliary/FecalData not available
Dog RenalData not available
Biliary/FecalData not available

This table is for illustrative purposes only, as no public data is available.

Systemic Clearance Rate Determination

Systemic clearance (CL) is a measure of the volume of plasma from which a drug is completely removed per unit of time. It is a key parameter that determines the dosing rate required to achieve a target steady-state concentration. Clearance is the sum of all elimination processes, including metabolic clearance by the liver and other organs, and renal and biliary excretion.

Table 3: Hypothetical Systemic Clearance of this compound in Preclinical Species

SpeciesSystemic Clearance (mL/min/kg)
Rat Data not available
Dog Data not available
Monkey Data not available

This table is for illustrative purposes only, as no public data is available.

Analytical Methodologies for Funapide D4 Quantification and Characterization

Quantitative Bioanalytical Methods

Quantitative bioanalysis requires highly selective and sensitive methods to measure the concentration of a substance in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. chromatographyonline.combioanalysis-zone.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Funapide-d4

The development of an LC-MS/MS assay for this compound, typically in conjunction with the unlabeled analyte Funapide, involves a systematic process to ensure reliability and accuracy. labmanager.comemerypharma.com The process begins with the selection of an appropriate chromatographic column, often a reverse-phase C18 column, and the optimization of the mobile phase composition to achieve good peak shape and retention time. researchgate.net

Mass spectrometric conditions are optimized by infusing a solution of this compound to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The collision energy and other source parameters are tuned to maximize signal intensity.

Method validation is performed according to regulatory guidelines (e.g., FDA or ICH) to demonstrate that the analytical method is suitable for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, and stability.

Table 1: Illustrative LC-MS/MS Validation Parameters for Funapide Assay Using this compound

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity
Calibration Range-1.0 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Accuracy & Precision (Intra-day)
LLOQ (1.0 ng/mL)Accuracy: 80-120%, Precision (CV): ≤20%Accuracy: 98.5%, CV: 8.2%
QCL (3.0 ng/mL)Accuracy: 85-115%, Precision (CV): ≤15%Accuracy: 102.1%, CV: 6.5%
QCM (500 ng/mL)Accuracy: 85-115%, Precision (CV): ≤15%Accuracy: 97.8%, CV: 4.1%
QCH (800 ng/mL)Accuracy: 85-115%, Precision (CV): ≤15%Accuracy: 99.2%, CV: 3.5%
Accuracy & Precision (Inter-day)
LLOQ (1.0 ng/mL)Accuracy: 80-120%, Precision (CV): ≤20%Accuracy: 101.3%, CV: 11.4%
QCL (3.0 ng/mL)Accuracy: 85-115%, Precision (CV): ≤15%Accuracy: 103.5%, CV: 7.8%
QCM (500 ng/mL)Accuracy: 85-115%, Precision (CV): ≤15%Accuracy: 99.0%, CV: 5.2%
QCH (800 ng/mL)Accuracy: 85-115%, Precision (CV): ≤15%Accuracy: 100.5%, CV: 4.8%

Note: The data in this table is for illustrative purposes only and represents typical results for a validated bioanalytical method.

Application of this compound as an Internal Standard in Bioanalytical Assays

Stable isotope-labeled (SIL) compounds are the preferred internal standards (IS) for quantitative LC-MS/MS bioanalysis because their physicochemical properties are nearly identical to the analyte. biopharmaservices.comnih.gov this compound is ideally suited to serve as an internal standard for the quantification of Funapide.

During sample analysis, a known and fixed concentration of this compound is added to all samples, including calibration standards and quality controls, at an early stage of sample preparation. wuxiapptec.com Because this compound co-elutes with Funapide and experiences similar extraction recovery and ionization effects, it effectively compensates for variability during the analytical process. scioninstruments.com The concentration of Funapide in a sample is determined by calculating the ratio of the analyte's mass spectrometer response to the internal standard's response. This normalization significantly improves the accuracy and precision of the results. biopharmaservices.com

Method Sensitivity, Selectivity, and Reproducibility in Biological Matrices

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. emerypharma.com For pharmaceutical bioanalysis, a sensitive LLOQ is crucial for characterizing the pharmacokinetic profile of a drug.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. Assays using this compound as an internal standard achieve high selectivity through the unique MRM transitions chosen for both the analyte and the internal standard.

Reproducibility is demonstrated by obtaining consistent results over different runs, on different days, and with different analysts. The use of a SIL internal standard like this compound is a key factor in achieving high reproducibility by mitigating the impact of matrix effects and instrumental drift. biopharmaservices.com

Table 2: Illustrative Sensitivity, Selectivity, and Recovery Data

ParameterTestIllustrative Result
Sensitivity Lower Limit of Quantification (LLOQ)1.0 ng/mL
Selectivity No interference at the retention time of Funapide and this compound in 6 unique lots of blank matrixPass
Matrix Effect Matrix Factor normalized with IS within 0.85-1.151.05
Recovery Extraction recovery of Funapide and this compoundConsistent and precise (>85%)

Note: The data in this table is for illustrative purposes only and represents typical results for a validated bioanalytical method.

Spectroscopic Techniques for Isotopic Purity and Structural Integrity

Before this compound can be used in quantitative assays, its identity, structural integrity, and isotopic purity must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Content Verification

NMR spectroscopy is a powerful tool for confirming the structure of a molecule and determining the extent and location of isotopic labeling. aocs.org

¹H-NMR (Proton NMR) is used to verify the structure and assess the degree of deuteration. In the ¹H-NMR spectrum of this compound, the signals corresponding to the positions where deuterium atoms have replaced protons should be significantly diminished or absent compared to the spectrum of unlabeled Funapide. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard allows for the calculation of the isotopic purity. ox.ac.uk

²H-NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the deuterated positions, providing direct confirmation of the labeling.

Table 3: Hypothetical NMR Data for Deuterium Content Verification of this compound

TechniqueObservationInterpretation
¹H-NMR Reduction in signal integration for specific protonsConfirms high level of deuterium incorporation at target sites (>98%)
²H-NMR Signals observed at expected chemical shifts for deuterated positionsDirectly confirms the location of deuterium labels

Note: This table presents expected outcomes from NMR analysis for the purpose of illustration.

High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Ratio Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of a molecule. nih.govnih.gov For this compound, HRMS is used to verify that the measured accurate mass corresponds to the theoretical exact mass of the deuterated molecule. This technique can distinguish this compound from its unlabeled counterpart and other potential impurities with a high degree of confidence.

Table 4: Illustrative High-Resolution Mass Spectrometry Data for this compound

CompoundTheoretical Exact Mass [M+H]⁺Measured Exact Mass [M+H]⁺Mass Error (ppm)
FunapideC₂₀H₂₅F₂N₃O₂C₂₀H₂₅F₂N₃O₂-
This compoundC₂₀H₂₁D₄F₂N₃O₂[Calculated Value][Hypothetical Measured Value]

Note: The exact mass values are dependent on the specific molecular formula of Funapide, which is not publicly available. The table illustrates the principle of using HRMS for confirmation.

Preclinical Efficacy and Pharmacodynamics in Animal Models of Disease

Assessment of Analgesic Efficacy in Animal Pain Models

To establish the potential therapeutic utility of a compound, its ability to alleviate pain is tested in various animal models that mimic different clinical pain states.

Neuropathic pain, which arises from nerve damage, is often modeled in rodents through surgical procedures. The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are two commonly used methods. mdpi.comcriver.com In these models, researchers would assess the ability of a compound to reverse the resulting hypersensitivity to mechanical and thermal stimuli.

Table 1: Hypothetical Efficacy Data in Neuropathic Pain Models

Animal Model Behavioral Test Endpoint Measured Hypothetical Outcome with Funapide
Chronic Constriction Injury (Rat) Von Frey Test Mechanical Withdrawal Threshold Increased paw withdrawal threshold, indicating reduced mechanical allodynia.
Spared Nerve Injury (Mouse) Hargreaves Test Thermal Withdrawal Latency Increased paw withdrawal latency, suggesting reduced thermal hyperalgesia.

This table is illustrative and does not represent actual data for Funapide-d4.

Inflammatory pain is induced in animals by injecting pro-inflammatory substances like Complete Freund's Adjuvant (CFA) or carrageenan into the paw. mdpi.com These models are characterized by swelling, inflammation, and pain hypersensitivity. The efficacy of an analgesic would be determined by its ability to reduce these inflammatory pain responses.

Table 2: Hypothetical Efficacy Data in Inflammatory Pain Models

Animal Model Behavioral Test Endpoint Measured Hypothetical Outcome with Funapide
CFA-Induced Inflammation (Rat) Paw Pressure Test Paw Withdrawal Threshold Increased threshold to pressure, indicating reduced mechanical hyperalgesia.
Carrageenan-Induced Edema (Mouse) Plethysmometer Test Paw Volume Reduction in paw swelling over time compared to vehicle-treated animals.

This table is illustrative and does not represent actual data for this compound.

Across these pain models, a variety of behavioral tests are employed to quantify the analgesic effects of a compound. These tests measure responses to different types of stimuli, including mechanical (using von Frey filaments or pressure gauges), thermal (using radiant heat or cold plates), and chemical (formalin test). mdpi.commdpi.comnih.gov The primary outcomes are changes in pain thresholds, such as the force required to elicit a paw withdrawal or the time it takes for an animal to move away from a heat source.

Pharmacodynamic Biomarker Analysis in Preclinical Studies

Pharmacodynamic studies aim to understand how a drug affects the body at a molecular and cellular level, providing evidence that it is engaging its intended target and modulating downstream pathways.

To confirm that a compound is reaching and binding to its intended target in a living animal, in vivo target occupancy studies are conducted. Techniques like positron emission tomography (PET) can be used to visualize and quantify the binding of a drug to its target, such as the NaV1.7 channels in the dorsal root ganglia or spinal cord. nih.gov This helps to establish a relationship between the dose of the drug administered, the concentration of the drug in the tissue, and the degree of target engagement.

Beyond direct target engagement, researchers investigate the downstream effects of the drug on cellular signaling pathways and gene expression. nih.gov In the context of a NaV1.7 inhibitor, this could involve analyzing changes in the expression of genes known to be involved in pain and inflammation in tissues from treated animals. Techniques such as quantitative PCR (qPCR) or RNA sequencing would be used to measure these changes, providing further evidence of the drug's mechanism of action.

Table 3: Hypothetical Downstream Pathway Modulation

Tissue Analyzed Analysis Technique Potential Biomarkers Modulated Hypothetical Outcome with Funapide
Dorsal Root Ganglia qPCR c-Fos, Substance P, CGRP Decreased expression of these neuronal activation and pain signaling markers.
Spinal Cord (Dorsal Horn) Immunohistochemistry p-ERK, p-p38 MAPK Reduced phosphorylation of key signaling proteins in pain pathways.

This table is illustrative and does not represent actual data for this compound.

Comparative Preclinical Efficacy of this compound Versus Non-Deuterated Funapide

Direct comparative preclinical efficacy studies evaluating this compound against its non-deuterated counterpart, Funapide, in animal models of disease are not extensively available in publicly accessible scientific literature. However, the theoretical advantages of deuteration and the known preclinical efficacy of Funapide provide a basis for understanding the potential enhancements that this compound may offer.

The rationale for developing a deuterated version of Funapide stems from the potential to improve its pharmacokinetic profile, which in turn could lead to enhanced efficacy. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), can slow down drug metabolism, leading to a longer half-life and increased drug exposure. This modification is not intended to alter the drug's fundamental mechanism of action but rather to optimize its behavior in the body.

Preclinical Efficacy of Non-Deuterated Funapide

Non-deuterated Funapide (also known as TV-45070 and XEN402) has demonstrated efficacy in various preclinical models of pain. As a blocker of Nav1.7 and Nav1.8 voltage-gated sodium channels, which are crucial for the transmission of pain signals, Funapide has been investigated for its analgesic properties. Preclinical studies have shown that topical application of Funapide can be effective in models of inflammatory and neuropathic pain. These studies have been instrumental in establishing the proof-of-concept for Funapide as a potential treatment for localized pain conditions.

Conceptual Framework for Comparative Efficacy

While direct comparative data is lacking, a conceptual framework for evaluating the preclinical efficacy of this compound versus non-deuterated Funapide would focus on key efficacy endpoints in relevant animal models. The expectation is that the improved metabolic stability of this compound could translate into a more pronounced or sustained analgesic effect.

Below is a conceptual table outlining potential points of comparison that would be critical in a head-to-head preclinical study. It is important to note that the data presented here is illustrative of the types of comparisons that would be made and is not based on actual experimental results.

Animal Model of PainEfficacy EndpointPotential Outcome for this compound vs. FunapideRationale
Carrageenan-induced Paw Edema (Inflammatory Pain)Reduction in paw volume and thermal hyperalgesiaPotentially greater and more sustained reduction in edema and hyperalgesia with this compound.Improved local drug exposure due to slower metabolic breakdown could lead to prolonged target engagement.
Chronic Constriction Injury (Neuropathic Pain)Alleviation of mechanical allodynia and thermal hyperalgesiaThis compound may show a more significant and longer-lasting reversal of neuropathic pain symptoms.Enhanced systemic or local exposure could result in more effective modulation of hyperexcitable neurons.
Formalin Test (Nociceptive and Inflammatory Pain)Reduction in licking/biting behavior in both early and late phasesA more pronounced reduction in the late (inflammatory) phase behavior might be observed with this compound.Sustained local concentrations of the drug could better counteract the inflammatory component of the formalin response.

Theoretical and Mechanistic Considerations of Deuteration in Funapide D4

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) on Enzymatic Metabolism

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug. This is primarily due to the Deuterium Kinetic Isotope Effect (DKIE), which arises from the difference in mass between the two isotopes. wikipedia.orgsimsonpharma.com

The carbon-deuterium (C-D) bond is fundamentally stronger than the carbon-hydrogen (C-H) bond. fiveable.mequora.comstackexchange.com This difference in bond strength is a quantum mechanical effect related to the zero-point energy of the bond. stackexchange.comechemi.com Due to its greater mass, deuterium vibrates more slowly than hydrogen, resulting in a lower zero-point energy for the C-D bond. stackexchange.comechemi.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. fiveable.mestackexchange.comechemi.com

This increased bond strength directly impacts the rate of chemical reactions where C-H bond cleavage is the rate-determining step. fiveable.menih.gov In the context of drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, which often involve the abstraction of a hydrogen atom. nih.govnih.govresearchgate.netnih.gov By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolic cleavage at that position can be substantially reduced. wikipedia.orgnih.gov This phenomenon is known as the primary kinetic isotope effect. wikipedia.org The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
PropertyCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Significance
Bond Dissociation Energy (approx.) 338 kJ/mol stackexchange.comechemi.com341.4 kJ/mol stackexchange.comechemi.comC-D bond is stronger and requires more energy to break.
Vibrational Frequency HigherLower quora.comstackexchange.comContributes to a lower zero-point energy for the C-D bond.
Zero-Point Energy HigherLower stackexchange.comechemi.comPrimary reason for the increased strength of the C-D bond.
Reaction Rate in Metabolism FasterSlower wikipedia.orgfiveable.meThe basis of the Deuterium Kinetic Isotope Effect (DKIE).

The metabolism of many drugs is mediated by a variety of cytochrome P450 isoforms, with CYP3A4, 2D6, 2C9, 2C19, and 1A2 being responsible for the metabolism of the majority of clinically used drugs. nih.gov The magnitude of the DKIE can vary depending on the specific CYP isoform and the reaction mechanism. nih.govnih.gov For C-H bond cleavage to be the rate-limiting step is a prerequisite for a significant DKIE to be observed. nih.govnih.gov

Studies on various deuterated compounds have demonstrated a reduction in the rate of metabolism by specific CYP enzymes. For instance, the in vitro intrinsic clearance (CLint) of d3-Enzalutamide in human liver microsomes was found to be 72.9% lower than its non-deuterated counterpart, with a corresponding KH/KD value of approximately 2. nih.gov This indicates a twofold reduction in the rate of metabolism due to deuteration. The magnitude of the DKIE is dependent on the position of deuteration and the specific metabolic pathway. nih.govnih.gov For example, O-dealkylation reactions are generally more sensitive to deuterium substitution than N-dealkylation or aryl hydroxylation. nih.gov

Table 2: General Sensitivity of CYP-Mediated Reactions to Deuteration
Metabolic ReactionTypical DKIE (kH/kD) RangeSensitivity to Deuteration
O-dealkylation High nih.govVery Sensitive
N-dealkylation (Amide) Moderate nih.govSensitive
Alkyl Group Oxidation Moderate nih.govSensitive
N-dealkylation (Amine) Low nih.govLess Sensitive
Aryl Hydroxylation Negligible nih.govNot Significantly Affected

Influence of Deuteration on Molecular Interactions and Structure-Activity Relationships

Beyond its effects on metabolism, deuteration can also influence a molecule's physical and chemical properties, which in turn can affect its interaction with biological targets. acs.orgjscimedcentral.comnih.gov

The substitution of hydrogen with deuterium can subtly alter molecular properties such as bond length, bond angle, and vibrational modes. These changes can influence non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for ligand-receptor binding. doaj.orgplos.orgmdpi.comresearchgate.net

The effect of deuteration on binding affinity is not always predictable and can be system-dependent. mdpi.comirb.hr In some cases, deuteration has been shown to increase binding affinity. For example, a computational study on deuterated adenosine A2A receptor ligands predicted an improvement in affinity. irb.hr Conversely, other studies have shown reduced or unchanged affinity upon deuteration. doaj.org The change in affinity is often attributed to the "Ubbelohde effect," which describes the altered strength of hydrogen bonds upon deuteration. doaj.orgmdpi.comresearchgate.net

For Funapide-d4, it is crucial to consider whether the sites of deuteration are involved in direct interactions with the Naᵥ1.7 and Naᵥ1.8 channels. If the deuterated positions are part of a key hydrogen bond or van der Waals interaction with the receptor, a change in binding affinity or selectivity could be observed. However, the primary goal of deuterating Funapide is typically to improve its metabolic stability without significantly altering its pharmacodynamic properties. google.com

Deuteration is not expected to alter the stereochemistry of a molecule if the deuterated centers are not chiral. researchgate.net However, if deuteration occurs at a chiral center, it can influence the stereochemical stability of the compound. For molecules with stereocenters that are prone to racemization, deuteration can sometimes help to stabilize a particular enantiomer. jscimedcentral.com

Research Applications and Future Directions for Funapide D4

Role of Funapide-d4 in Mechanistic and Drug Metabolism Research

The use of deuterated compounds like this compound is instrumental in elucidating the intricate processes of drug metabolism and distribution.

Deuteration can slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.gov This property makes deuterated compounds invaluable for identifying the sites of metabolism on a drug molecule. In the context of Funapide, its metabolism likely involves cytochrome P450 (CYP) enzymes. By strategically placing deuterium (B1214612) atoms at suspected sites of metabolism in this compound, researchers could pinpoint the exact metabolic soft spots of the parent compound.

The slower metabolism of this compound would lead to a higher plasma concentration of the parent drug and potentially altered ratios of its metabolites. This allows for a more detailed characterization of the metabolic pathways and the enzymes involved. Furthermore, in preclinical studies, this compound could be used to investigate potential drug-drug interactions. For instance, co-administration of this compound with known inhibitors or inducers of CYP enzymes would provide clearer insights into which specific enzymes are responsible for its metabolism, as the changes in its pharmacokinetic profile would be more pronounced and easier to measure compared to the non-deuterated form.

Table 1: Hypothetical Impact of Deuteration on Funapide Metabolism

Parameter Funapide (Hypothetical) This compound (Hypothetical) Implication for Research
Metabolic Clearance High Moderate Slower metabolism allows for better identification of metabolic pathways.
Metabolite Profile Multiple, rapidly formed metabolites Fewer or different ratio of metabolites Facilitates the characterization of individual metabolites and their biological activity.

| CYP450 Contribution | Difficult to pinpoint specific isoenzymes | More pronounced effect of specific CYP450 inhibitors/inducers | Enables precise identification of the key metabolizing enzymes. |

Stable isotope labeling with deuterium provides a powerful method for tracing the distribution of a drug within a biological system without the need for radioactive isotopes. This compound can be used in preclinical animal models to study its absorption, distribution, metabolism, and excretion (ADME). By administering this compound and subsequently analyzing tissue samples using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately quantify the concentration of the drug and its metabolites in various organs and tissues.

This is particularly relevant for a pain therapeutic like Funapide, which targets sodium channels in the peripheral nervous system. medchemexpress.com Distribution studies with this compound could reveal the extent to which the drug penetrates target tissues, such as peripheral nerves, versus its distribution in non-target organs, which could be associated with potential side effects.

Table 2: Hypothetical Biodistribution of this compound in a Preclinical Model

Tissue This compound Concentration (ng/g) Significance for Pain Research
Sciatic Nerve High Indicates target engagement with peripheral nerves.
Dorsal Root Ganglia High Confirms presence at a key site for pain signal transmission.
Brain Low Suggests potentially lower risk of central nervous system side effects.
Liver Moderate Provides insights into the primary site of metabolism.

| Kidney | Low | Indicates the route of excretion. |

Advancements in Deuterated Compound Research Methodologies

The growing interest in deuterated pharmaceuticals has spurred innovation in both their synthesis and analysis.

Recent years have seen significant progress in the methods for synthesizing deuterated compounds with high precision and isotopic purity. researchgate.netresearchgate.net Traditional methods often involved multi-step syntheses, but newer techniques allow for the direct and selective replacement of hydrogen with deuterium in a late-stage functionalization approach. These methods include:

Hydrogen Isotope Exchange (HIE): This technique uses catalysts to exchange hydrogen atoms for deuterium from a deuterium source like heavy water (D₂O).

Reductive Deuteration: This involves the use of deuterium gas or other deuterium-donating reagents to introduce deuterium into a molecule.

Photocatalytic Deuteration: This emerging method utilizes light to drive the deuteration reaction, often with high selectivity. researchgate.net

These advanced synthetic methods would be crucial for the efficient and cost-effective production of this compound for research purposes.

The analysis of deuterated compounds requires sensitive and specific analytical techniques. Mass spectrometry (MS) is a cornerstone for the detection and quantification of deuterated drugs and their metabolites in biological matrices. pharmaffiliates.com High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of a drug with high accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for characterizing deuterated compounds. NMR can confirm the exact location and extent of deuterium incorporation within the molecule, which is critical for interpreting the results of metabolism and distribution studies.

Table 3: Comparison of Analytical Techniques for this compound

Technique Application for this compound Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification in plasma and tissue samples. High sensitivity and specificity for complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) Differentiating this compound from its non-deuterated counterpart and metabolites. Accurate mass measurement to confirm elemental composition.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the precise location and level of deuterium incorporation. | Provides detailed structural information. |

Future Preclinical Research Trajectories and Potential Translational Impact

While Funapide's development has been halted, the hypothetical exploration of this compound in preclinical research could still offer valuable insights. Future research could focus on whether deuteration at specific positions in the Funapide molecule could lead to a more favorable pharmacokinetic profile, potentially reducing the formation of active or toxic metabolites.

The potential translational impact of a deuterated version of Funapide would be a therapeutic agent with a longer half-life, which could allow for less frequent dosing and improved patient compliance in the management of chronic pain. Furthermore, if deuteration were to reduce metabolic-driven toxicity, this compound could have a better safety profile than the original compound. Although speculative, these potential advantages underscore the importance of exploring deuteration in drug discovery and development. clearsynthdiscovery.com

Table 4: Potential Advantages of this compound over Funapide

Feature Funapide (Hypothetical) This compound (Potential) Translational Impact
Half-life Shorter Longer Reduced dosing frequency, improved patient adherence.
Metabolic Profile Complex Simplified, less formation of certain metabolites Potentially improved safety and tolerability.

| Therapeutic Window | Narrower | Wider | Better balance between efficacy and side effects. |

Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and publicly available information, there is no specific research data or scholarly article published on the chemical compound "this compound." This prevents the creation of a detailed scientific article based on the provided outline, as any attempt to do so would be speculative and lack the required scientific accuracy and detailed research findings.

The designation "-d4" strongly indicates that this compound is a deuterated version of Funapide, a compound known to be a blocker of NaV1.7 and NaV1.8 voltage-gated sodium channels. Funapide itself has been the subject of preclinical and clinical investigation for pain relief.

In pharmaceutical research and development, deuterated compounds like this compound are commonly synthesized for several key purposes:

Internal Standards in Bioanalysis: Deuterated analogs are frequently used as internal standards in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Their similar chemical properties to the parent drug, but distinct mass, allow for precise quantification of the drug in biological samples (e.g., plasma, tissue).

Pharmacokinetic Studies: The use of deuterated compounds can help in understanding the metabolic fate of a drug. By strategically replacing hydrogen atoms with deuterium, researchers can investigate metabolic pathways and the potential for kinetic isotope effects, where the heavier deuterium can slow down metabolic reactions at specific sites.

While it is highly probable that this compound has been synthesized and utilized in the non-clinical development of Funapide, the specific research applications, findings, and any advanced preclinical modeling involving this deuterated analog have not been made public. Pharmaceutical companies often maintain such information as proprietary during the drug development process.

Consequently, the requested detailed article on the "," including investigations in preclinical disease models and the development of advanced pharmacokinetic/pharmacodynamic models, cannot be generated at this time due to the absence of source material in the public domain. The scientific community awaits the potential future publication of research involving Funapide and its deuterated analogs to understand their specific roles and applications.

Q & A

Q. What are the validated analytical methods for characterizing Funapide-d4 in experimental samples?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight and isotopic purity.
  • Pair with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) to verify structural integrity and deuterium incorporation efficiency.
  • Quantify purity via reverse-phase HPLC with UV detection at 254 nm, ensuring retention time consistency with non-deuterated analogs .
  • Include validation parameters: linearity (R2^2 > 0.99), limit of detection (LOD < 0.1 ng/mL), and precision (%RSD < 5%) in triplicate runs .

Q. How should stability studies for this compound be designed to ensure reliable pharmacokinetic data?

Methodological Answer:

  • Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidative (H2_2O2_2), thermal (40–60°C), and photolytic conditions.
  • Use stability-indicating assays (e.g., UPLC-MS/MS) to monitor degradation products and quantify intact compound recovery.
  • Establish storage protocols: lyophilized form at -80°C for long-term stability; reconstituted solutions at 4°C for ≤24 hours .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability across in vitro and in vivo models be resolved?

Methodological Answer:

  • Perform cross-species comparisons using hepatocyte incubations (human, rat, mouse) to identify interspecies metabolic enzyme affinity differences.
  • Validate findings with in vivo pharmacokinetic (PK) studies, correlating plasma clearance rates with microsomal half-life data.
  • Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, adjusting for protein binding and tissue distribution variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50_{50}/IC50_{50} values, ensuring outlier removal via Grubbs’ test (α = 0.05).
  • For multi-dose datasets, use ANOVA with post-hoc Tukey tests to compare group means, adjusting for covariates like body weight or organ-specific effects.
  • Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize clinical relevance beyond statistical significance .

Q. How can deuterium isotope effects (DIEs) in this compound be systematically quantified to optimize therapeutic efficacy?

Methodological Answer:

  • Compare kinetic isotope effects (KIEs) for metabolic pathways (e.g., CYP3A4-mediated oxidation) using kHk_{\text{H}}/kDk_{\text{D}} ratios derived from LC-MS/MS metabolite profiling.
  • Conduct isotopic perturbation studies to assess impact on binding affinity (e.g., SPR or ITC for target-ligand interactions).
  • Model DIEs computationally (DFT or QM/MM simulations) to predict sites where deuteration maximizes metabolic stability without compromising potency .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound’s synthesis and isotopic labeling verification?

Methodological Answer:

  • Document synthetic steps with detailed reaction parameters (temperature, solvent purity, catalyst load).
  • Use isotopic abundance analysis (e.g., 2^2H-NMR or IRMS) to confirm deuterium incorporation ≥98%.
  • Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) with standardized metadata .

Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?

Methodological Answer:

  • Implement quality control (QC) thresholds: ≤15% variability in IC50_{50} values across batches.
  • Pre-normalize data using internal standards (e.g., stable isotope-labeled analogs) to correct for technical noise.
  • Perform equivalence testing (TOST) to confirm assay consistency before pooling datasets .

Ethical & Regulatory Considerations

Q. What ethical guidelines apply to non-clinical studies involving this compound in animal models?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for experimental design transparency, including sample size justification and randomization methods.
  • Obtain approval from institutional animal care committees (IACUC) with protocols minimizing distress (e.g., humane endpoints for toxicity studies).
  • Disclose conflicts of interest (e.g., funding sources) in publications to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.